Piperafizine A was identified from the marine-derived fungus Penicillium citrinum, specifically from strains isolated from marine environments. The extraction and purification processes typically involve solvent extraction followed by chromatographic techniques to isolate the compound from other metabolites present in the fungal culture .
Piperafizine A is classified as a diketopiperazine, which is a type of cyclic dipeptide. Diketopiperazines are characterized by their two amide bonds formed between amino acids, leading to a cyclic structure that can exhibit various pharmacological activities. This compound is part of a larger family of natural products that are being explored for their therapeutic potentials .
The synthesis of Piperafizine A can be achieved through several methods, primarily focusing on the cyclization of amino acids or their derivatives. A notable synthetic route involves the use of 1,4-diacetyl-2,5-diketopiperazine as a starting material. The synthesis typically follows these steps:
The yields for these reactions can vary, generally ranging from moderate to high depending on the specific conditions and reagents used .
Piperafizine A possesses a complex molecular structure characterized by its diketopiperazine core. The molecular formula is typically denoted as C₁₄H₁₈N₂O₄, and its structure includes:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to elucidate its structure, confirming the arrangement of atoms and functional groups within the molecule .
Piperafizine A can undergo various chemical reactions typical for diketopiperazines:
These reactions are crucial for understanding how modifications to Piperafizine A can influence its pharmacological properties .
The mechanism of action for Piperafizine A involves interactions at the cellular level that lead to cytotoxic effects against cancer cells. It is believed to induce apoptosis through several pathways:
Studies have shown that Piperafizine A exhibits significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .
Piperafizine A has distinct physical and chemical properties:
These properties are essential for determining suitable formulations for pharmaceutical applications .
Piperafizine A has several scientific applications:
The ongoing studies aim to optimize its efficacy and reduce potential side effects associated with current cancer therapies .
Piperafizine A (CAS 130603-59-7) has the molecular formula C₁₉H₁₆N₂O₂ and a molecular weight of 304.34 g/mol. Its IUPAC name is 3,6-di((Z)-benzylidene)-1-methylpiperazine-2,5-dione, reflecting its bis-benzylidene-functionalized diketopiperazine (DKP) structure. Key spectroscopic and computational features include:
Table 1: Molecular Properties of Piperafizine A
Property | Value |
---|---|
CAS Registry Number | 130603-59-7 |
Molecular Formula | C₁₉H₁₆N₂O₂ |
Exact Molecular Weight | 304.1212 g/mol |
XLogP3 | ~2.8 (Predicted) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 4 |
Topological Polar Surface Area | 58.2 Ų |
The conjugated system (benzylidene-DKP) absorbs at ~290–320 nm in UV spectroscopy, while ¹³C NMR confirms carbonyl resonances at δC 158–160 ppm [7] [8].
Piperafizine A was first isolated in 1990 from the actinomycete Streptoverticillium aspergilloides (strain MI663-43F1) during cytotoxicity screening. Kamei et al. identified it alongside congener Piperafizine B, noting its ability to potentiate vincristine cytotoxicity in P388 murine leukemia cells [5] [10]. This discovery emerged during explorations of microbial DKPs as multidrug resistance (MDR) reversal agents. Unlike classical cytotoxins, Piperafizine A showed synergistic bioactivity at non-lethal doses (1–5 µg/mL), highlighting a unique mechanism distinct from direct cell killing [5]. Its structural elucidation revealed kinship to plinabulin (NPI-2358), a clinical-stage DKP derivative, positioning Piperafizine A as a natural precursor in anticancer DKP design [10].
Piperafizine A is primarily biosynthesized by filamentous bacteria (Actinomycetes) and fungi. Its taxonomic sources include:
Biosynthetically, it arises via:
Fungal DKPs often derive from diketopiperazine alkaloid pathways linked to quorum sensing or chemical defense. Piperafizine A’s benzylidene groups enhance rigidity and intermolecular stacking, a trait shared with fungal metabolites like phenylahistin but rare in bacterial metabolites [4].
Table 2: Natural Diketopiperazines Structurally Related to Piperafizine A
Compound | Source Organism | Key Structural Features |
---|---|---|
Piperafizine B | S. aspergilloides | Non-methylated analog |
Phenylahistin | Aspergillus ustus | 3Z-benzylidene-6-imidazole |
XR334 | Marine fungus | 3Z,6Z-bis(4-hydroxybenzylidene) |
The piperazine ring in Piperafizine A is central to its pharmacological profile. As a privileged scaffold, piperazine confers:
Piperafizine A’s cytotoxicity across multiple cell lines underscores this:
Table 3: Cytotoxicity Profile of Piperafizine A
Cell Line | Type | IC₅₀ (μM) | Reference |
---|---|---|---|
U-937 | Human lymphoma | 1.4 | [10] |
K562 | Human leukemia | 2.9 | [10] |
HeLa | Cervical cancer | 4.9 | [10] |
A549 | Lung adenocarcinoma | 7.8 | [10] |
The piperazine ring also enables molecular hybridization strategies. Piperafizine A’s discovery inspired synthetic DKP derivatives with modified aryl groups (e.g., naphthalene), yielding compounds with sub-micromolar IC50 values [7]. Such modifications leverage piperazine’s role as a metabolic stability enhancer and its capacity to fine-tune electron density in conjugated systems [2] [6].
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